{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid
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Overview
Description
The compound “{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid” is a chemical compound with the linear formula C6H7N3O4 . It has a molecular weight of 185.14 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrazole derivatives have been synthesized using various methods . For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Scientific Research Applications
Synthesis and Transformations
Synthesis Techniques : The compound is involved in various synthesis techniques. For example, it is formed as a reaction product in the synthesis of 3H-pyrazoles through reactions involving methyl and p-tolyl phenylethynyl sulfones, demonstrating its role in the synthesis of heterocyclic compounds (Vasin et al., 2015).
Chemical Transformations : This chemical plays a role in the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, indicating its significance in the study of the stability and reactivity of pyrazole compounds under different conditions (Vasin et al., 2014).
Reactions and Reactivity
Nitration Reactions : The compound participates in nitration reactions, contributing to the formation of various nitro derivatives, which is essential for the development of new compounds with potential applications in different fields (Barry et al., 1969).
Reactivity Analysis : Studies on the kinetics, products, and mechanisms of nitration involving compounds like this one help in understanding the reactivity of heteroaromatic compounds (Grimmett et al., 1972).
Biological Activities and Applications
Antimicrobial Activity : Research has been conducted on the synthesis and antimicrobial activity of compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which includes derivatives of this compound, indicating its relevance in the search for new antimicrobial agents (El‐Emary et al., 2002).
Insecticidal and Herbicidal Activities : Some derivatives of this compound have shown promising herbicidal and insecticidal activities, highlighting its potential application in agriculture and pest control (Wang et al., 2015).
Coordination Chemistry
- Complex Formation : This compound is involved in the formation of coordination complexes, especially with metals like cobalt and copper, which is significant in the field of coordination chemistry and the development of new materials (Hadda et al., 2007).
Safety and Hazards
Future Directions
While specific future directions for “{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid” were not found, there is a necessity for the development of new drugs that overcome antimicrobial resistance (AMR) problems . Heterocyclic compounds, such as imidazole, have been reported to give high chemotherapeutic values and act as a remedy for the development of novel drugs .
Properties
IUPAC Name |
2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfonyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O6S/c1-5-2-6(10(13)14)8-9(5)4-17(15,16)3-7(11)12/h2H,3-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRNXHKSBGDQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CS(=O)(=O)CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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